molecular formula C21H23N3O2 B11596047 N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide CAS No. 836651-85-5

N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide

Cat. No.: B11596047
CAS No.: 836651-85-5
M. Wt: 349.4 g/mol
InChI Key: XAEWLCRDTXRQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide typically involves the condensation of a phthalazinone derivative with a butylamine and a propanoyl chloride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar structures and biological activities.

    Butylamides: Compounds containing the butylamide functional group.

    Phenyl Derivatives: Compounds with phenyl groups attached to their structures.

Uniqueness

N-butyl-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

836651-85-5

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-butyl-3-(1-oxo-4-phenylphthalazin-2-yl)propanamide

InChI

InChI=1S/C21H23N3O2/c1-2-3-14-22-19(25)13-15-24-21(26)18-12-8-7-11-17(18)20(23-24)16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,22,25)

InChI Key

XAEWLCRDTXRQIE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3

solubility

32.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.